molecular formula C19H15N5O3S B11033939 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide

5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11033939
M. Wt: 393.4 g/mol
InChI Key: PIHUQPRBDASIQU-UHFFFAOYSA-N
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Description

N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a phenylsulfonyl group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the naphthyl and phenylsulfonyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving azides and alkynes under specific conditions.

    Introduction of the Naphthyl Group: This step may involve coupling reactions using naphthyl derivatives.

    Addition of the Phenylsulfonyl Group: This can be done through sulfonylation reactions using phenylsulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-naphthyl)-2-[(phenylsulfonyl)amino]propanamide
  • N-{4-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide

Uniqueness

N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

5-(benzenesulfonamido)-N-naphthalen-1-yl-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H15N5O3S/c25-19(20-16-12-6-8-13-7-4-5-11-15(13)16)17-18(22-24-21-17)23-28(26,27)14-9-2-1-3-10-14/h1-12H,(H,20,25)(H2,21,22,23,24)

InChI Key

PIHUQPRBDASIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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